molecular formula C17H18O3 B2781810 Methyl 4-[(4-ethylphenyl)methoxy]benzoate CAS No. 400736-66-5

Methyl 4-[(4-ethylphenyl)methoxy]benzoate

Cat. No.: B2781810
CAS No.: 400736-66-5
M. Wt: 270.328
InChI Key: TVJZQTUVXFIVTB-UHFFFAOYSA-N
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Description

Methyl 4-[(4-ethylphenyl)methoxy]benzoate is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.33 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a methoxy group attached to the benzene ring, along with an ethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-ethylphenyl)methoxy]benzoate typically involves the esterification of 4-[(4-ethylphenyl)methoxy]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 4-[(4-ethylphenyl)methoxy]benzoic acid and methanol into the reactor, along with the acid catalyst, and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-ethylphenyl)methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride (NaH) or Grignard reagents.

Major Products Formed

    Oxidation: 4-[(4-ethylphenyl)methoxy]benzoic acid.

    Reduction: 4-[(4-ethylphenyl)methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(4-ethylphenyl)methoxy]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-ethylphenyl)methoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ethylphenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Methyl 4-[(4-ethylphenyl)methoxy]benzoate can be compared with other similar compounds, such as:

    Methyl 4-methoxybenzoate: Lacks the ethylphenyl group, resulting in different chemical properties and reactivity.

    Ethyl 4-[(4-ethylphenyl)methoxy]benzoate: Has an ethyl ester group instead of a methyl ester, which can affect its solubility and reactivity.

    4-[(4-ethylphenyl)methoxy]benzoic acid: The carboxylic acid derivative, which has different acidity and reactivity compared to the ester.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 4-[(4-ethylphenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-3-13-4-6-14(7-5-13)12-20-16-10-8-15(9-11-16)17(18)19-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJZQTUVXFIVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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